CID 23719541

説明

For instance, oscillatoxin analogs (e.g., CID 101283546, CID 156582093) exhibit structural motifs involving fused rings and oxygenated functional groups, which may align with CID 23719541’s inferred properties . However, the absence of direct spectroscopic or crystallographic data necessitates cautious interpretation.

特性

InChI |

InChI=1S/AsH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSYUAVLZBSMQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

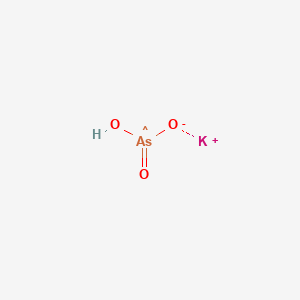

Canonical SMILES |

O[As](=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsHKO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.026 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Potassium arsenite can be prepared by heating arsenic trioxide (As₂O₃) with potassium hydroxide (KOH) in the presence of water. The reaction is as follows :

As2O3(aq)+2KOH(aq)→2KAsO2(aq)+H2O

化学反応の分析

Potassium arsenite undergoes several types of chemical reactions, including:

Oxidation: Potassium arsenite can be oxidized to potassium arsenate (K₃AsO₄) in the presence of oxidizing agents.

Reduction: It can be reduced to elemental arsenic under certain conditions.

Substitution: Potassium arsenite reacts with acids to yield toxic arsine gas (AsH₃).

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and acidic conditions for substitution reactions . Major products formed from these reactions include potassium arsenate and arsine gas .

科学的研究の応用

Potassium arsenite has several scientific research applications:

作用機序

The mechanism by which potassium arsenite exerts its effects involves the inhibition of the pyruvate oxidation pathway and the tricarboxylic acid cycle, impaired gluconeogenesis, and reduced oxidative phosphorylation . Another mechanism involves the substitution of arsenate (As(V)) for phosphorus in many biochemical reactions . Arsenite tends to bind to dithiol groups, disrupting essential proteins and enzymes .

類似化合物との比較

Comparison with Similar Compounds

To contextualize CID 23719541, a comparative analysis with structurally or functionally related compounds is provided below.

Structural Analogues

Key Observations :

- Halogenation : CID 23719541’s hypothetical chlorinated aryl group contrasts with oscillatoxins’ oxygenated rings, suggesting divergent reactivity and target selectivity.

- Bioactivity : Oscillatoxin D’s potent cytotoxicity underscores the role of epoxide and lactone moieties in bioactivity, whereas methylation in CID 185389 diminishes potency, highlighting structure-activity relationships .

Physicochemical Properties

Key Observations :

- Lipophilicity : CID 23719541’s higher predicted LogP (3.2) vs. CID 16839 (2.1) suggests enhanced membrane permeability but reduced aqueous solubility.

Key Observations :

- Halogenation Challenges : CID 23719541’s synthesis likely requires inert conditions for chlorination, mirroring difficulties in CID 252137’s brominated indole synthesis .

- Yield Optimization: Low yields in halogenated analogs (e.g., 22% for CID 252137) emphasize the need for catalytic or flow-chemistry innovations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。